molecular formula C6H9N3O3 B2930648 ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate CAS No. 1198299-32-9

ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate

Cat. No.: B2930648
CAS No.: 1198299-32-9
M. Wt: 171.156
InChI Key: QMTFIZXOADTGCT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. It is characterized by its unique pyrazole ring structure, which imparts distinct chemical and biological properties. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of an acid catalyst, such as acetic acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Medicine: It is a key intermediate in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as an agonist or antagonist at various receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate

Uniqueness

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

ethyl 3-amino-5-oxo-1H-pyrazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-12-6(11)9-4(7)3-5(10)8-9/h3H,2,7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTFIZXOADTGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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